molecular formula C10H10N2O B13494756 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one

1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B13494756
M. Wt: 174.20 g/mol
InChI Key: GLJPWWSGSALFME-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one is an organic compound that features a pyrrolidone ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylhydrazine with maleic anhydride, followed by reduction of the resulting nitro compound to the corresponding amine. The reaction conditions typically involve:

    Step 1: Reaction of 4-nitrophenylhydrazine with maleic anhydride in a suitable solvent such as ethanol or acetic acid.

    Step 2: Reduction of the nitro group using a reducing agent like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-aminophenol: Similar in structure but lacks the pyrrolidone ring.

    2,5-dihydro-1H-pyrrol-2-one: Similar in structure but lacks the aminophenyl group.

Uniqueness

1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of both the aminophenyl group and the pyrrolidone ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(4-aminophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C10H10N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h1-6H,7,11H2

InChI Key

GLJPWWSGSALFME-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)N1C2=CC=C(C=C2)N

Origin of Product

United States

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